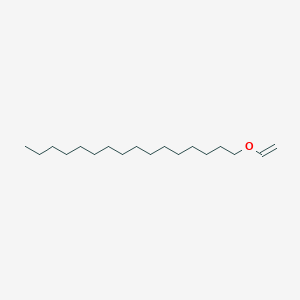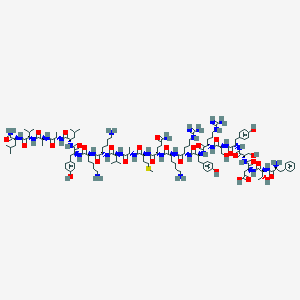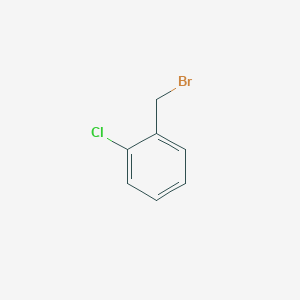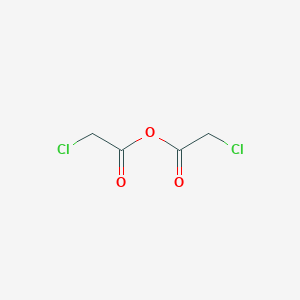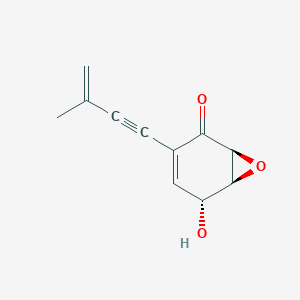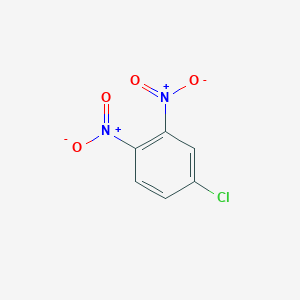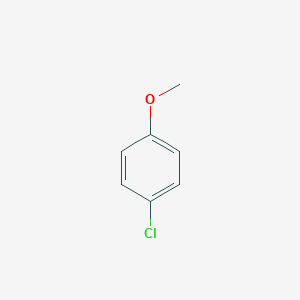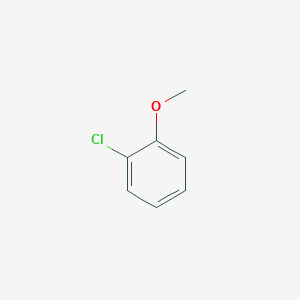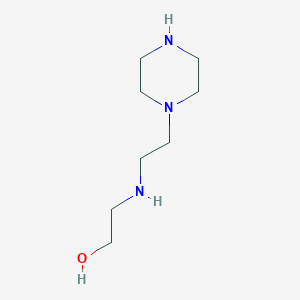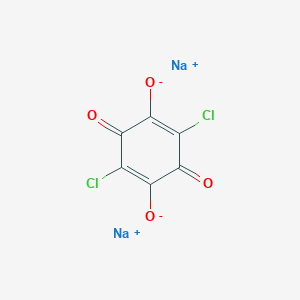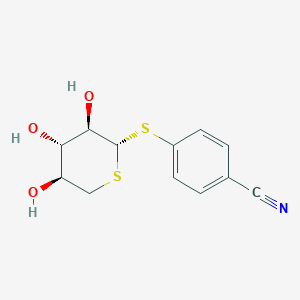
Beciparcil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beciparcil is a synthetic peptide that has been studied for its potential therapeutic applications. It is a member of a class of compounds known as protegrins, which are small cationic peptides with antimicrobial properties. Beciparcil has been shown to have broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses. In
Mecanismo De Acción
The mechanism of action of Beciparcil is not fully understood, but it is thought to involve disruption of the bacterial cell membrane. Beciparcil has a positive charge, which allows it to bind to negatively charged molecules on the bacterial cell membrane. This binding disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
Beciparcil has been shown to have several biochemical and physiological effects. In addition to its antimicrobial, antitumor, and anti-inflammatory activities, Beciparcil has been shown to induce the production of nitric oxide, a molecule involved in immune defense and vasodilation. Beciparcil has also been shown to inhibit the activity of proteases, enzymes involved in the breakdown of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Beciparcil has several advantages for lab experiments. It is a small peptide that can be synthesized using solid-phase peptide synthesis, which allows for easy modification of the peptide sequence. Beciparcil also has broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial peptides on different pathogens. However, there are also limitations to using Beciparcil in lab experiments. It can be difficult to determine the optimal concentration of Beciparcil to use in experiments, and it may have variable activity depending on the pathogen being studied.
Direcciones Futuras
There are several future directions for research on Beciparcil. One area of interest is the development of Beciparcil analogs with improved antimicrobial activity and selectivity. Another area of interest is the study of Beciparcil in combination with other antimicrobial agents, such as antibiotics, to determine if it has synergistic effects. Finally, there is interest in studying the potential therapeutic applications of Beciparcil in vivo, using animal models of infectious diseases, cancer, and inflammation.
Métodos De Síntesis
Beciparcil is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected with various chemical groups to prevent unwanted reactions during peptide synthesis. After the peptide chain is complete, it is cleaved from the solid support and purified by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Beciparcil has been studied for its potential therapeutic applications in several areas, including infectious diseases, cancer, and inflammation. In infectious diseases, Beciparcil has been shown to have broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses. In cancer, Beciparcil has been shown to have antitumor activity by inducing apoptosis in cancer cells. In inflammation, Beciparcil has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
130782-54-6 |
|---|---|
Nombre del producto |
Beciparcil |
Fórmula molecular |
C12H13NO3S2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzonitrile |
InChI |
InChI=1S/C12H13NO3S2/c13-5-7-1-3-8(4-2-7)18-12-11(16)10(15)9(14)6-17-12/h1-4,9-12,14-16H,6H2/t9-,10+,11-,12+/m1/s1 |
Clave InChI |
LVFZTPIRDLQIGF-KXNHARMFSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C#N)O)O)O |
SMILES |
C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O |
SMILES canónico |
C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O |
Sinónimos |
eciparcil p((5-thio-beta-D-xylopyranosyl)thio)benzonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



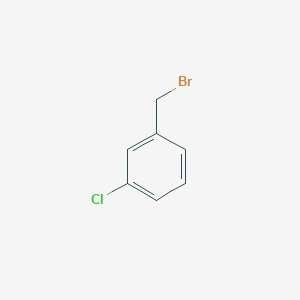
![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)
